molecular formula C17H19N3O2 B259026 1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one

1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one

Cat. No. B259026
M. Wt: 297.35 g/mol
InChI Key: YWEMEXNUXJGZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one, also known as DMOP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOP belongs to the pyrazolone class of compounds and is known to exhibit anti-inflammatory, analgesic, and antipyretic properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of cyclooxygenase enzymes, this compound reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in various animal models. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. Additionally, this compound has been found to reduce the activation of nuclear factor-kappa B, a transcription factor that plays a role in inflammation.

Advantages and Limitations for Lab Experiments

1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been extensively studied for its potential therapeutic applications, making it a well-established compound in the scientific community. However, this compound also has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize. Additionally, its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one. One potential direction is to further investigate its potential application in the treatment of pain and inflammation-related disorders. Another direction is to study its potential application in the treatment of cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to study its effects in more detail.

Synthesis Methods

1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one can be synthesized through a multi-step process involving the condensation of 3-oxocyclohexanone, phenylhydrazine, and acetoacetone. The resulting product is then subjected to a series of chemical reactions to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. This compound has also been found to exhibit antipyretic properties, making it a potential treatment option for fever. Additionally, this compound has been studied for its potential application in the treatment of cancer and neurodegenerative disorders.

properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

1,5-dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C17H19N3O2/c1-12-16(18-13-7-6-10-15(21)11-13)17(22)20(19(12)2)14-8-4-3-5-9-14/h3-5,8-9,11,18H,6-7,10H2,1-2H3

InChI Key

YWEMEXNUXJGZIB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC(=O)CCC3

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=CC(=O)CCC3

Origin of Product

United States

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